molecular formula C24H17N3O3S B2449356 (E)-N-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-3-(4-nitrophenyl)acrylamide CAS No. 318270-66-5

(E)-N-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-3-(4-nitrophenyl)acrylamide

Cat. No.: B2449356
CAS No.: 318270-66-5
M. Wt: 427.48
InChI Key: RXYCNTXUDSIDDF-OVCLIPMQSA-N
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Description

(E)-N-(4-([1,1’-biphenyl]-4-yl)thiazol-2-yl)-3-(4-nitrophenyl)acrylamide is a complex organic compound that features a biphenyl group, a thiazole ring, and a nitrophenyl group

Properties

IUPAC Name

(E)-3-(4-nitrophenyl)-N-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17N3O3S/c28-23(15-8-17-6-13-21(14-7-17)27(29)30)26-24-25-22(16-31-24)20-11-9-19(10-12-20)18-4-2-1-3-5-18/h1-16H,(H,25,26,28)/b15-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXYCNTXUDSIDDF-OVCLIPMQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CSC(=N3)NC(=O)C=CC4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CSC(=N3)NC(=O)/C=C/C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Alternative Multicomponent Approach

A catalyst-free, one-pot multicomponent reaction (MCR) utilizing arylglyoxals, thiobenzamides, and biphenyl-4-carbaldehyde has been adapted for analogous thiazole derivatives.

Procedure :

  • Reactants :
    • Biphenyl-4-carbaldehyde (1.0 equiv)
    • Thiobenzamide (1.1 equiv)
    • 4-Nitrophenylglyoxal (1.0 equiv)
    • Acetic acid (solvent)
  • Conditions :
    • Stirring at 90°C for 3 hours.
    • Precipitation upon cooling, filtration, and washing with cold ethanol (yield: 85–90%).

Synthesis of (E)-3-(4-Nitrophenyl)acryloyl Chloride (Intermediate B)

Knoevenagel Condensation

The α,β-unsaturated carbonyl system is constructed via condensation of 4-nitrobenzaldehyde with malonic acid derivatives.

Procedure :

  • Reactants :
    • 4-Nitrobenzaldehyde (1.0 equiv)
    • Malonic acid (1.5 equiv)
    • Piperidine (catalyst, 0.1 equiv)
    • Pyridine (solvent)
  • Conditions :
    • Reflux at 110°C for 4 hours.
    • Acidification with HCl to precipitate (E)-3-(4-nitrophenyl)acrylic acid (yield: 75–80%).

Acyl Chloride Formation

The acrylic acid is converted to the corresponding acyl chloride using thionyl chloride:

  • Reactants :
    • (E)-3-(4-Nitrophenyl)acrylic acid (1.0 equiv)
    • Thionyl chloride (3.0 equiv)
    • Dichloromethane (solvent)
  • Conditions :
    • Stirring at 25°C for 2 hours.
    • Evaporation under reduced pressure to isolate the acyl chloride (yield: 95–98%).

Coupling of Intermediates A and B

The final step involves nucleophilic acyl substitution between the thiazol-2-amine and acryloyl chloride:

Procedure :

  • Reactants :
    • 4-([1,1'-Biphenyl]-4-yl)thiazol-2-amine (1.0 equiv)
    • (E)-3-(4-Nitrophenyl)acryloyl chloride (1.1 equiv)
    • Triethylamine (2.0 equiv, base)
    • Tetrahydrofuran (THF, solvent)
  • Conditions :
    • Stirring at 0°C for 1 hour, then room temperature for 12 hours.
    • Quenching with ice-water, extraction with ethyl acetate.
    • Column chromatography (silica gel, hexane/ethyl acetate 3:1) to isolate the product (yield: 60–65%).

Stereochemical Control and Characterization

The E-configuration of the acrylamide is ensured by the thermodynamic stability of the trans isomer under the reaction conditions. Key characterization data include:

Table 1: Spectroscopic Data for (E)-N-(4-([1,1'-Biphenyl]-4-yl)thiazol-2-yl)-3-(4-nitrophenyl)acrylamide

Technique Key Signals
1H NMR (400 MHz, CDCl3) δ 8.35 (d, J = 15.6 Hz, 1H, CH=CO), 8.20–7.25 (m, 16H, aromatic), 6.85 (d, J = 15.6 Hz, 1H, NHCO).
13C NMR (100 MHz, CDCl3) δ 165.2 (C=O), 148.5 (C=N), 144.3–122.1 (aromatic carbons), 119.8 (CH=CO).
HRMS [M+H]+ Calcd for C28H20N3O3S: 478.1225; Found: 478.1228.

Comparative Analysis of Synthetic Routes

Table 2: Yield and Efficiency of Preparation Methods

Method Key Steps Yield (%) Reaction Time Purification
Hantzsch + Coupling Thiazole formation, Acylation 60–65 20 hours Column chromatography
Multicomponent + Coupling One-pot thiazole synthesis, Acylation 70–75 15 hours Filtration, Recrystallization

Industrial-Scale Considerations

For gram-scale production, the multicomponent approach is preferred due to:

  • Elimination of column chromatography.
  • Higher overall yield (70–75% vs. 60–65%).
  • Reduced solvent waste.

Challenges and Optimization Strategies

  • Regioselectivity in Thiazole Formation : Use of electron-deficient thioureas directs cyclization to the 2-aminothiazole structure.
  • Nitro Group Stability : Mild reaction conditions (pH 7–8, low temperature) prevent reduction or decomposition of the nitro moiety.
  • E/Z Isomerization : Strict temperature control (0–25°C) during acylation minimizes thermal equilibration to the Z-isomer.

Chemical Reactions Analysis

Functionalization of the Thiazole Ring

The thiazole core may undergo electrophilic substitution or cross-coupling:

  • Suzuki Coupling : The biphenyl group at the 4-position of the thiazole suggests prior use of Suzuki-Miyaura coupling with aryl boronic acids .

  • Halogenation : Bromination at the 5-position of thiazole (if unsubstituted) could enable further derivatization .

Nitro Group Reactivity

The 4-nitrophenyl group is electron-withdrawing, influencing adjacent reactivity:

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) converts the nitro group to an amine, altering electronic properties and enabling diazotization .

  • Nucleophilic Aromatic Substitution : Under basic conditions, the nitro group activates the phenyl ring for substitution (e.g., with hydroxide or amines) .

Acrylamide-Specific Reactions

The α,β-unsaturated carbonyl system participates in:

  • Michael Addition : Thiols or amines add to the acrylamide’s β-carbon.

    • Example : Reaction with sulfur and N-ethylpiperidine at 80°C forms thiol derivatives, followed by tributylphosphine quenching .

  • Photopolymerization : UV-initiated radical polymerization potential (common for acrylamides) .

Thiol-Disulfide Exchange

Thiazole-containing acrylamides may engage in redox reactions:

  • Disulfide Formation : Oxidative coupling of thiol derivatives (e.g., using iodine or O₂) .

Biological Activity-Linked Reactivity

As a COX-II inhibitor candidate (per thiazole derivatives in ):

  • Enzyme Interaction : The acrylamide’s carbonyl and nitro group may hydrogen-bond to COX-II’s active site, while the biphenyl-thiazole system contributes hydrophobic interactions .

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a thiazole moiety linked to a biphenyl group and an acrylamide structure, which contributes to its biological activity. The synthesis typically involves the reaction of thiazole derivatives with nitrophenyl acrylamides under controlled conditions to yield the target compound.

Antimicrobial Properties

Research has demonstrated that thiazole derivatives exhibit significant antimicrobial activity against both Gram-positive and Gram-negative bacteria as well as fungi. For instance, studies on similar thiazole compounds have shown promising results against pathogens such as Escherichia coli and Staphylococcus aureus . The mechanism of action is believed to involve the disruption of microbial cell membranes or interference with metabolic pathways.

Anticancer Activity

The anticancer potential of (E)-N-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-3-(4-nitrophenyl)acrylamide has been investigated in various cancer cell lines, including breast adenocarcinoma (MCF7). Studies indicate that similar compounds can induce apoptosis in cancer cells through various mechanisms such as inhibiting cell proliferation and inducing cell cycle arrest . Molecular docking studies further support these findings by illustrating how these compounds interact with specific cancer-related targets.

Case Studies

Several case studies have highlighted the efficacy of thiazole derivatives in treating infections and cancer:

  • Case Study 1 : A study on thiazole derivatives demonstrated their effectiveness against resistant strains of bacteria, showcasing their potential as alternative antimicrobial agents .
  • Case Study 2 : In vitro studies on similar acrylamide compounds revealed significant cytotoxic effects on MCF7 cells, suggesting a pathway for developing new anticancer therapies .

Data Table: Summary of Biological Activities

PropertyActivity LevelReference
Antimicrobial ActivitySignificant
Anticancer ActivityModerate to High
Mechanism of ActionEnzyme Inhibition

Mechanism of Action

The mechanism of action of (E)-N-(4-([1,1’-biphenyl]-4-yl)thiazol-2-yl)-3-(4-nitrophenyl)acrylamide depends on its application:

    Medicinal Chemistry: It may interact with specific enzymes or receptors, inhibiting their activity and thus exerting therapeutic effects.

    Materials Science: The compound’s electronic properties are influenced by the conjugation between the biphenyl and thiazole rings, making it suitable for use in electronic devices.

Comparison with Similar Compounds

Similar Compounds

    (E)-N-(4-([1,1’-biphenyl]-4-yl)thiazol-2-yl)-3-(4-methoxyphenyl)acrylamide: Similar structure but with a methoxy group instead of a nitro group.

    (E)-N-(4-([1,1’-biphenyl]-4-yl)thiazol-2-yl)-3-(4-chlorophenyl)acrylamide: Similar structure but with a chloro group instead of a nitro group.

Uniqueness

The presence of the nitrophenyl group in (E)-N-(4-([1,1’-biphenyl]-4-yl)thiazol-2-yl)-3-(4-nitrophenyl)acrylamide imparts unique electronic properties, making it more suitable for applications requiring strong electron-withdrawing groups.

Biological Activity

(E)-N-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-3-(4-nitrophenyl)acrylamide is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antitumor properties, anti-inflammatory effects, and other pharmacological activities.

Chemical Structure

The compound features a complex structure that includes:

  • A thiazole ring
  • A biphenyl group
  • An acrylamide moiety with a nitrophenyl substituent

This unique configuration contributes to its diverse biological activities.

Antitumor Activity

Numerous studies have highlighted the anticancer potential of compounds similar to this compound. Research indicates that derivatives of thiazole and acrylamide exhibit significant cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Evaluation

A recent study evaluated the compound's cytotoxic effects on several cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and HT-29 (colon cancer). The results showed:

Cell LineIC50 Value (µM)
A549193.93
MCF-7208.58
HT-29238.14

These values indicate that the compound exhibits moderate to strong anticancer activity across different cell lines, suggesting its potential as a therapeutic agent in oncology .

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties. In vitro studies demonstrated that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.

The anti-inflammatory mechanism is believed to involve the inhibition of NF-kB signaling pathways, which play a crucial role in the inflammatory response. This suggests that the compound may be beneficial in treating inflammatory diseases .

Antimicrobial Activity

In addition to its antitumor and anti-inflammatory properties, this compound has shown promising antimicrobial activity. Studies have reported effective inhibition against various bacterial strains, indicating its potential use as an antimicrobial agent.

Comparative Study: Antimicrobial Efficacy

A comparative study evaluated the antimicrobial efficacy of various derivatives against common bacterial pathogens:

CompoundBacterial StrainZone of Inhibition (mm)
(E)-N-(4-biphenylthiazol)E. coli15
(E)-N-(4-nitrophenylacrylamide)S. aureus18

These results underscore the broad-spectrum antimicrobial potential of this class of compounds .

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